(2E)-3-(furan-2-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one
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Overview
Description
The compound (2E)-3-(furan-2-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one is a complex organic molecule that features a furan ring, a methoxy group, and a tetrahydropyridoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the methoxy group through a methylation reaction. The tetrahydropyridoindole structure can be synthesized separately and then coupled with the furan derivative through a condensation reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(furan-2-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its structure allows for the design of materials with specific characteristics, such as improved stability or enhanced reactivity.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The furan ring and methoxy group may play a role in binding to these targets, while the tetrahydropyridoindole structure may influence the compound’s overall activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(furan-2-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring, methoxy group, and tetrahydropyridoindole structure. This combination provides a unique set of chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C19H18N2O3/c1-23-14-4-6-17-15(11-14)16-12-21(9-8-18(16)20-17)19(22)7-5-13-3-2-10-24-13/h2-7,10-11,20H,8-9,12H2,1H3/b7-5+ |
InChI Key |
YJNAFKAUTOEGRH-FNORWQNLSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)/C=C/C4=CC=CO4 |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C=CC4=CC=CO4 |
Origin of Product |
United States |
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